molecular formula C28H20O6 B11959132 3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin)

3,3'-(5-Indanylmethylene)bis(4-hydroxycoumarin)

Cat. No.: B11959132
M. Wt: 452.5 g/mol
InChI Key: RYNXQDUEHLDCAA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-(5-Indanylmethylene)bis(4-hydroxycoumarin) typically involves the condensation of 4-hydroxycoumarin with 5-indanylmethylene. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst . The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol for several hours to ensure complete reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 3,3’-(5-Indanylmethylene)bis(4-hydroxycoumarin) can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

Molecular Formula

C28H20O6

Molecular Weight

452.5 g/mol

IUPAC Name

3-[2,3-dihydro-1H-inden-5-yl-(4-hydroxy-2-oxochromen-3-yl)methyl]-4-hydroxychromen-2-one

InChI

InChI=1S/C28H20O6/c29-25-18-8-1-3-10-20(18)33-27(31)23(25)22(17-13-12-15-6-5-7-16(15)14-17)24-26(30)19-9-2-4-11-21(19)34-28(24)32/h1-4,8-14,22,29-30H,5-7H2

InChI Key

RYNXQDUEHLDCAA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)C(C3=C(C4=CC=CC=C4OC3=O)O)C5=C(C6=CC=CC=C6OC5=O)O

Origin of Product

United States

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